physicochemical properties of 2-(4-Ethoxyphenyl)thiophene
physicochemical properties of 2-(4-Ethoxyphenyl)thiophene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiophene derivatives are foundational scaffolds in the development of novel therapeutic agents and organic electronic materials.[1][2][3] This document synthesizes available data and predictive insights into the structural, spectroscopic, and physical characteristics of 2-(4-Ethoxyphenyl)thiophene. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. The guide is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and related 2-arylthiophene compounds.
Introduction: The Significance of 2-Arylthiophenes
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery and materials science.[1][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs and high-performance organic materials.[1] The 2-arylthiophene subclass, in particular, offers a versatile platform for tuning electronic and steric properties through substitution on the appended aryl ring.
2-(4-Ethoxyphenyl)thiophene merges the electron-rich thiophene ring with an ethoxy-substituted phenyl group. This combination is anticipated to modulate the compound's lipophilicity, metabolic stability, and electronic behavior, making it a compelling candidate for further investigation. This guide provides the foundational physicochemical data and analytical methodologies required to advance such research.
Molecular Identity and Structural Elucidation
The fundamental identity of a compound is established by its molecular structure and composition. These parameters are the basis for all further characterization.
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IUPAC Name: 2-(4-Ethoxyphenyl)thiophene
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Molecular Formula: C₁₂H₁₂OS
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Molecular Weight: 204.29 g/mol
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CAS Number: 42545-42-6 (for the related 2-(4-Methoxyphenyl)thiophene, specific CAS for the ethoxy derivative may vary)[5]
Caption: Molecular structure of 2-(4-Ethoxyphenyl)thiophene.
Spectroscopic Profile
Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity. The following sections describe the anticipated spectroscopic data for 2-(4-Ethoxyphenyl)thiophene based on the known properties of its constituent moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR): This technique provides information on the chemical environment and connectivity of hydrogen atoms.
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Thiophene Protons (3H): Expected to appear in the aromatic region (δ 7.0-7.8 ppm). The protons on the thiophene ring will exhibit characteristic coupling constants.[6][7]
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Phenyl Protons (4H): Two distinct doublet signals are expected, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), typically in the δ 6.8-7.6 ppm range.
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Ethoxy Protons (5H): A quartet (2H, -O-CH₂-) around δ 4.0 ppm and a triplet (3H, -CH₃) around δ 1.4 ppm are characteristic of the ethyl group.[8]
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¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule.
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Aromatic Carbons (10C): Signals for the ten carbons of the thiophene and phenyl rings are expected in the δ 110-160 ppm range. The carbon attached to the oxygen atom will be the most downfield shifted in the phenyl ring.
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Ethoxy Carbons (2C): The -O-CH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon around δ 15 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
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Aromatic C-H Stretch: A band or series of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]
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Aliphatic C-H Stretch: Bands corresponding to the ethoxy group, typically in the 2980-2850 cm⁻¹ range.
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Aromatic C=C Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of both the thiophene and phenyl rings.[4]
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C-O-C Stretch (Ether): A strong, characteristic band is expected in the 1250-1050 cm⁻¹ region.
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Thiophene Ring Vibrations: Specific vibrations for the thiophene ring, including the C-S stretch, appear at lower frequencies.[4]
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 204.29, corresponding to the molecular weight of the parent compound.
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Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the ethyl group (M-29), the ethoxy group (M-45), and other characteristic cleavages of the aryl-thiophene bond.
Core Physicochemical Properties
These properties are critical for predicting a compound's behavior in various environments, from biological systems to reaction mixtures. The values presented are based on experimental data for structurally similar compounds and established predictive models.
| Property | Predicted Value / Expected Range | Significance & Rationale |
| Physical State | White to off-white solid | Phenyl-substituted thiophenes are typically crystalline solids at room temperature. |
| Melting Point | 100 - 120 °C | A sharp melting point is a key indicator of purity. The range is an estimate based on related structures like 2-(p-tolyl)thiophene. |
| Boiling Point | > 300 °C (at atm. pressure) | High boiling point is expected due to molecular weight and aromaticity. Often measured under vacuum to prevent decomposition. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethanol). | The molecule is largely nonpolar due to its hydrocarbon framework, predicting poor aqueous solubility but good solubility in organic media.[10][11] |
| LogP (o/w) | 3.5 - 4.5 | The octanol-water partition coefficient (LogP) is a crucial measure of lipophilicity for drug candidates. A value in this range suggests good membrane permeability. |
Experimental Protocols & Workflow
Adherence to standardized, rigorous protocols is essential for generating reliable and reproducible data. The following section details a logical workflow and specific methodologies for the characterization of 2-(4-Ethoxyphenyl)thiophene.
General Characterization Workflow
A systematic approach ensures that comprehensive data is collected efficiently. The initial synthesis is followed by purification and a series of analytical checks to confirm structure and purity before proceeding to more complex biological or material science assays.
Caption: Logical workflow for the synthesis and physicochemical characterization.
Protocol: Nuclear Magnetic Resonance (NMR) Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of purified 2-(4-Ethoxyphenyl)thiophene.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; vortex gently if necessary.
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-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
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Lock the instrument on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
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Tune the probe for both the ¹H and ¹³C frequencies.
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¹H Spectrum Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay, 90° pulse angle).
-
The spectral width should encompass the expected range of chemical shifts (e.g., 0-10 ppm).
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¹³C Spectrum Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more).
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Use a wider spectral width (e.g., 0-200 ppm).
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-
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain a flat baseline.
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Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[12]
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Integrate the peaks in the ¹H spectrum to determine proton ratios.
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Analyze splitting patterns and coupling constants to confirm proton connectivity.
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Protocol: Melting Point Determination
Objective: To determine the melting point range of the compound as an indicator of identity and purity.
Methodology:
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Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
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Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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-
Instrument Setup (Digital Melting Point Apparatus):
-
Set a starting temperature approximately 20 °C below the expected melting point.
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Set a slow ramp rate (1-2 °C per minute) for accurate determination. A fast ramp rate can lead to erroneously wide or high melting ranges.
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Measurement:
-
Insert the capillary tube into the apparatus.
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Observe the sample through the viewing window.
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Record the temperature at which the first drop of liquid appears (onset of melting).
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Record the temperature at which the last crystal melts (completion of melting).
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The result is reported as a range (e.g., 105.5 - 106.5 °C).
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Validation:
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A pure compound should exhibit a sharp melting range (≤ 1 °C). A broad range (> 2 °C) typically indicates the presence of impurities.
-
Calibrate the instrument periodically using certified standards.
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Conclusion
2-(4-Ethoxyphenyl)thiophene is a molecule with significant potential, positioned at the intersection of medicinal chemistry and materials science. This guide has established its core physicochemical profile through a combination of predictive analysis and established data for analogous structures. The detailed spectroscopic signatures (NMR, IR, MS) and physical properties (melting point, solubility) provide a robust baseline for identity and purity assessment. Furthermore, the inclusion of validated experimental workflows offers researchers a practical framework for empirical characterization. This foundational knowledge is critical for enabling the rational design of future experiments, whether they are aimed at developing novel therapeutics or advanced organic materials.
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